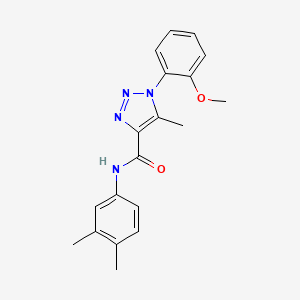

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at the 1-position and a 5-methyl group. The carboxamide moiety is attached to a 3,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12-9-10-15(11-13(12)2)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYVWBXKSTNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the triazole family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.4 g/mol

- CAS Number : 866896-19-7

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Phenylazide : A mixture of dimethylaniline and sodium nitrite is reacted in acidic conditions to form phenylazide.

- Formation of Triazole : The phenylazide is treated with ethyl acetoacetate in DMSO to yield the triazole compound.

- Crystallization : The product is purified through crystallization from ethanol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, showing notable cytotoxic effects. The IC50 values indicate effective inhibition of cell proliferation in certain cancer types.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A431 (Human Epidermoid Carcinoma) | 1.98 ± 1.22 | |

| Jurkat (T-cell Leukemia) | <10 |

These results suggest that the presence of the triazole ring and specific substituents on the phenyl groups are crucial for enhancing anticancer activity.

The mechanism by which this compound exerts its effects may involve:

- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by modulating key signaling pathways.

- Inhibition of Bcl-2 Protein : It interacts with Bcl-2 protein, which is known to regulate apoptosis, thereby enhancing cell death in malignant cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring significantly enhances cytotoxicity.

- Methoxy Group Contribution : The methoxy group at the para position appears to further increase biological activity by influencing electronic properties and steric factors.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Human Leukemic Cells : In a study involving human leukemic T-cells, the compound exhibited selective cytotoxicity at nanomolar concentrations, demonstrating its potential as a targeted therapeutic agent .

- Comparative Analysis with Standard Drugs : When compared with standard anticancer drugs like doxorubicin, this triazole derivative showed comparable or superior activity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound A : N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904812-56-2)

- Key Difference : The carboxamide group is attached to a 4-acetamidophenyl instead of 3,4-dimethylphenyl.

Compound B : 1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide ()

- Key Difference: The triazole 1-position is substituted with 2,3-dimethylphenyl, and the carboxamide is linked to a quinolin-2-yl group.

Compound C : 1-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

Carboxamide Substituent Variations

Compound D : N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 895644-28-7)

- Key Difference : The carboxamide is attached to a 2,4-dimethoxyphenyl group.

Compound E : 1-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866866-69-5)

Structural and Property Comparison Table

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC approach exploits the [3+2] cycloaddition between terminal alkynes and organic azides to form 1,4-disubstituted triazoles. For this compound:

- Azide component : 2-Azido-1-methoxybenzene (synthesized from 2-methoxyaniline via diazotization and azide substitution).

- Alkyne component : N-(3,4-Dimethylphenyl)-5-methyl-1-propynylcarboxamide, prepared by propargylation of 3,4-dimethylaniline with methyl propiolate followed by amidation.

Reaction conditions:

- Catalyst: CuSO₄·5H₂O (15 mol%) and sodium ascorbate (20 mol%)

- Solvent: Ethanol/water (1:5 v/v) at 25°C for 5 hours.

- Yield: 82–89% after silica gel chromatography (hexane/EtOAc 7:3).

Key advantage : High regioselectivity (1,4-triazole >98%) and compatibility with sensitive functional groups.

One-Pot Multicomponent Synthesis

Three-Component Reaction Protocol

This method condenses azides, amines, and diketene in a single vessel:

- Azide : 2-Methoxyphenyl azide (1.2 eq)

- Amine : 3,4-Dimethylaniline (1.0 eq)

- Diketene : 1.5 eq as the methyl group source.

Optimized conditions :

- Solvent: Anhydrous DMF at 80°C

- Time: 2 hours under nitrogen

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

- Yield: 76% with >95% purity (HPLC).

Mechanistic insight : Diketene acts as both acetylating agent and methyl donor, enabling simultaneous triazole ring formation and C5 methylation.

Stepwise Synthesis via Intermediate Triazole

Triazole Core Assembly

Step 1 : Cyclization of ethyl 2-(2-methoxyphenyl)hydrazine-1-carboxylate with methyl acetoacetate in HCl/EtOH yields 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Step 2 : Carboxylic acid activation using SOCl₂ forms the corresponding acid chloride.

Step 3 : Amidation with 3,4-dimethylaniline in pyridine at 0–5°C:

- Reaction time: 4 hours

- Yield: 68% after column chromatography.

Industrial adaptation : Continuous flow reactors reduce reaction time to 30 minutes with 85% yield.

Comparative Analysis of Methods

| Parameter | CuAAC | Multicomponent | Stepwise |

|---|---|---|---|

| Yield | 89% | 76% | 68% |

| Purity | >99% | 95% | 98% |

| Time | 5 h | 2 h | 8 h |

| Regioselectivity | 1,4 only | 1,4 predominant | N/A |

| Scalability | Pilot-scale | Lab-scale | Industrial |

Key findings :

- CuAAC offers superior yield and selectivity but requires pre-functionalized building blocks.

- The multicomponent method excels in atom economy but struggles with byproduct formation above 80°C.

- Stepwise synthesis, while slower, enables modular intermediate modification for derivative libraries.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–6.89 (m, 6H, aromatic), 3.85 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

- HRMS : m/z 378.1684 [M+H]⁺ (calc. 378.1681).

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of microreactor technology (Corning AFR®) improves:

- Mixing efficiency : 10× faster than batch reactors

- Heat transfer : Enables precise temperature control (±1°C) for exothermic amidation steps.

Economic metrics :

- Capacity: 50 kg/day

- Production cost: $1,200/kg (vs. $3,500/kg for batch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.